Salicylaldoxime

Description

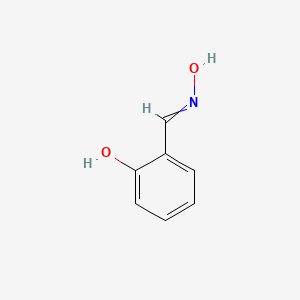

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIHZIZPTZTNCU-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Salicylaldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-67-7, 21013-96-7 | |

| Record name | Salicylaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021013967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QTV2A0T5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Salicylaldoxime from Salicylaldehyde and Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of salicylaldoxime, a versatile organic compound with significant applications in coordination chemistry, analytical chemistry, and metallurgy.[1][2][3][4][5] Salicylaldoxime is synthesized from the condensation reaction of salicylaldehyde and hydroxylamine. This document details the core synthetic methodologies, presents quantitative data in a structured format, outlines experimental protocols, and provides visual representations of the reaction mechanism and experimental workflow to aid in laboratory-scale production. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this chemical transformation.

Introduction

Salicylaldoxime (C₇H₇NO₂) is an organic compound that functions as a potent chelating agent, forming stable and often brightly colored complexes with various transition metal ions. This property makes it invaluable in analytical chemistry for the selective precipitation and spectrophotometric determination of metals like copper and nickel. Furthermore, its derivatives are utilized in hydrometallurgy for the extraction of metals from ores. The synthesis of salicylaldoxime is a fundamental organic reaction involving the formation of an oxime from an aldehyde and hydroxylamine. Understanding the nuances of this synthesis is crucial for its efficient and high-yield production in a laboratory setting.

Reaction and Mechanism

The synthesis of salicylaldoxime proceeds through the nucleophilic addition of hydroxylamine to the carbonyl carbon of salicylaldehyde, followed by dehydration to form the oxime. The reaction is typically carried out in the presence of a base to neutralize the acid salt of hydroxylamine (e.g., hydroxylamine hydrochloride) and to facilitate the reaction.

Reaction Scheme

The overall chemical equation for the synthesis of salicylaldoxime is as follows:

C₆H₄(OH)CHO + NH₂OH·HCl + NaHCO₃ → C₆H₄(OH)CH=NOH + NaCl + H₂O + CO₂

Salicylaldehyde + Hydroxylamine Hydrochloride + Sodium Bicarbonate → Salicylaldoxime + Sodium Chloride + Water + Carbon Dioxide

Reaction Mechanism

The reaction mechanism is consistent with the general mechanism for oxime formation from an aldehyde or ketone and hydroxylamine.

Caption: Reaction mechanism for salicylaldoxime synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of salicylaldoxime.

Table 1: Reagent Quantities and Ratios

| Reagent | Method 1 | Method 2 |

| Salicylaldehyde | 30 mmol | 24.4 g (0.20 mol) |

| Hydroxylamine Hydrochloride | 45 mmol | 14.6 g (0.21 mol) |

| Sodium Bicarbonate | 60 mmol | 16.8 g (0.20 mol) |

| Molar Ratio (Salicylaldehyde:Hydroxylamine:Base) | 1 : 1.5 : 2 | 1 : 1.05 : 1 |

Table 2: Reaction Conditions and Yields

| Parameter | Method 1 | Method 2 |

| Solvent | Ethanol/Water (50 mL/5 mL) | Water (40 mL), Ethanol (40 mL) |

| Temperature | Room Temperature | Reflux |

| Reaction Time | 2 hours | 1 hour (monitored by TLC) |

| Product Yield | 98% | 96.7% |

| Product Form | Colorless Oil | White Crystals |

Table 3: Product Characterization Data

| Analysis | Result |

| Melting Point | 59-61 °C |

| IR (cm⁻¹) | 3380 (γOH), 1624 (γC=N) |

| ¹H NMR (CDCl₃, δ ppm) | 6.99 (d, 1H), 7.30 (t, 1H), 6.92 (t, 1H), 7.17 (d, 1H), 8.22 (s, 1H) |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of salicylaldoxime.

Method 1: Room Temperature Synthesis

This method is adapted from procedures described in ChemicalBook.

Materials:

-

2-hydroxybenzaldehyde (salicylaldehyde)

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve 30 mmol of 2-hydroxybenzaldehyde, 60 mmol of sodium bicarbonate, and 45 mmol of hydroxylamine hydrochloride in a solvent mixture of 50 mL of ethanol and 5 mL of water.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After 2 hours, concentrate the mixture under reduced pressure to remove the majority of the solvent.

-

Dilute the residue with ethyl acetate and filter the mixture.

-

Concentrate the filtrate to obtain salicylaldoxime as a colorless oil.

Method 2: Synthesis under Reflux

This protocol is based on the method described by Guidechem.

Materials:

-

Salicylaldehyde

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol (95% v/v)

-

Water

Procedure:

-

In a 100 mL round-bottom flask, dissolve 14.6 g (0.21 mol) of hydroxylamine hydrochloride in 40 mL of water.

-

Gradually add 16.8 g (0.20 mol) of sodium bicarbonate in batches until the solution becomes clear.

-

With vigorous stirring, add 24.4 g (0.20 mol) of salicylaldehyde and 40 mL of 95% ethanol.

-

Heat the mixture to reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until no salicylaldehyde remains.

-

Allow the mixture to cool slightly and then remove most of the ethanol under reduced pressure.

-

Cool the remaining solution to precipitate white crystals of salicylaldoxime.

-

Filter the crystals, wash them with water (3 x 10 mL), and dry to obtain the final product.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of salicylaldoxime.

Caption: General experimental workflow for salicylaldoxime synthesis.

Conclusion

The synthesis of salicylaldoxime from salicylaldehyde and hydroxylamine is a robust and high-yielding reaction that can be performed under mild conditions. This guide has provided detailed experimental protocols, quantitative data, and visual aids to facilitate the successful synthesis of this important chelating agent. The presented methodologies offer flexibility in terms of reaction conditions, allowing for adaptation based on available laboratory equipment and desired product form. For researchers and professionals, a solid grasp of these synthetic details is essential for the consistent production of high-purity salicylaldoxime for its diverse applications.

References

Salicylaldoxime and its derivatives in coordination chemistry

An In-depth Technical Guide to Salicylaldoxime and its Derivatives in Coordination Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldoxime (H₂sal), a crystalline, colorless solid, is an organic compound with the formula C₆H₄(OH)CH=NOH.[1][2] It is the oxime of salicylaldehyde and a prominent chelating agent in coordination chemistry.[1][2] Its ability to form stable, often brightly colored, coordination complexes with a wide range of transition metal ions has made it a subject of extensive research and application in various fields, including analytical chemistry, hydrometallurgy, and medicinal chemistry.[3] This guide provides a comprehensive overview of the coordination chemistry of salicylaldoxime and its derivatives, focusing on their synthesis, structural features, and applications relevant to research and drug development.

Structure and Properties of Salicylaldoxime

Salicylaldoxime possesses two key functional groups that are crucial for its coordinating ability: a phenolic hydroxyl (-OH) group and an oxime (-NOH) group, positioned ortho to each other on a benzene ring. This specific arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with metal ions upon deprotonation of the phenolic hydroxyl group. The presence of both a weak acid (hydroxyl group) and a weak base (azomethine group) contributes to its amphoteric nature.

Synthesis of Salicylaldoxime and its Derivatives

Synthesis of Salicylaldoxime

The standard synthesis of salicylaldoxime involves the reaction of salicylaldehyde with hydroxylamine. A common procedure involves dissolving salicylaldehyde in an ethanol/water mixture, followed by the addition of hydroxylamine hydrochloride and a weak base such as sodium bicarbonate or sodium carbonate to neutralize the liberated HCl. The reaction mixture is typically stirred at room temperature, and the product can be isolated by removing the solvent and extracting with an organic solvent like ethyl acetate.

Another synthetic route involves the ortho-specific formylation of phenols mediated by magnesium, followed by reaction with hydroxylamine sulfate. This method can yield salicylaldoxime in high yields.

Synthesis of Salicylaldoxime Derivatives

Derivatives of salicylaldoxime are synthesized to modulate its electronic and steric properties, thereby influencing the stability, selectivity, and solubility of its metal complexes. Common modifications involve introducing substituents onto the aromatic ring. For example, alkyl-substituted salicylaldoximes are synthesized for their application as extractants in hydrometallurgy. The synthesis of these derivatives generally follows the same principle as that of salicylaldoxime, starting from the corresponding substituted salicylaldehyde.

Coordination Chemistry

Salicylaldoxime and its derivatives are versatile ligands that can coordinate to metal ions in various modes. The coordination chemistry is significantly influenced by factors such as pH, the nature of the metal ion, and the substituents on the ligand.

Coordination Modes

The most common coordination mode for salicylaldoxime is as a bidentate chelating ligand, binding to a metal ion through the deprotonated phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable five-membered chelate ring. In some cases, salicylaldoxime can act as a monodentate ligand, coordinating only through the phenolic oxygen. Furthermore, polynuclear complexes can form, where the oxime group of a salicylaldoxime ligand already coordinated to one metal center can bridge to another metal ion.

Factors Influencing Complex Formation and Stability

The stability of salicylaldoxime-metal complexes is governed by several factors:

-

pH: The formation of the chelate is pH-dependent. In weakly acidic solutions, salicylaldoxime can selectively precipitate certain metal ions like Cu(II), while other metal ions require neutral or slightly basic conditions for precipitation.

-

Nature of the Metal Ion: The stability of the complex is influenced by the charge and size of the metal ion. Generally, a higher charge and smaller ionic radius lead to more stable complexes.

-

Substituent Effects: The electronic properties of substituents on the salicylaldoxime ring play a crucial role. Electron-donating groups tend to increase the basicity of the coordinating atoms, leading to more stable complexes, whereas electron-withdrawing groups can decrease stability. Steric hindrance from bulky substituents can also affect complex formation and stability.

-

Chelate Ring Size: Salicylaldoxime forms a five-membered chelate ring with metal ions, which is known to be highly stable.

dot

Caption: Factors influencing the stability of salicylaldoxime-metal complexes.

Experimental Protocols

General Synthesis of a Metal-Salicylaldoxime Complex (e.g., Copper(II))

The following is a general procedure for the synthesis of a bis(salicylaldoximato)copper(II) complex:

-

Dissolve Salicylaldoxime: Dissolve two molar equivalents of salicylaldoxime in a suitable solvent, such as ethanol.

-

Prepare Metal Salt Solution: In a separate container, dissolve one molar equivalent of a copper(II) salt (e.g., copper(II) acetate or copper(II) chloride) in water or ethanol.

-

Mix and React: Slowly add the copper(II) salt solution to the salicylaldoxime solution with constant stirring. A precipitate should form.

-

Adjust pH (if necessary): The pH of the solution can be adjusted to optimize precipitation. For copper(II), a pH of around 2.6-3.0 is often used.

-

Isolate the Complex: The precipitate is collected by filtration, washed with the solvent (e.g., ethanol) and then with water to remove any unreacted starting materials and byproducts.

-

Dry the Product: The resulting solid complex is dried in a desiccator or at a low temperature in an oven.

Caption: Proposed mechanism of anticancer activity via inhibition of the JAK2/STAT5 pathway.

Conclusion and Future Outlook

Salicylaldoxime and its derivatives continue to be of significant interest in coordination chemistry. Their versatile coordination behavior and the tunable properties of their metal complexes make them valuable in a wide range of applications. For researchers and drug development professionals, the potential of these complexes as antimicrobial and anticancer agents is particularly promising. Future research will likely focus on the synthesis of novel derivatives with enhanced biological activity and selectivity, as well as detailed mechanistic studies to elucidate their modes of action at the molecular level. The development of targeted drug delivery systems for these complexes could further enhance their therapeutic potential while minimizing side effects.

References

The Intricate Dance of Chelation: A Technical Guide to Salicylaldoxime's Coordinating Prowess

For Researchers, Scientists, and Drug Development Professionals

Salicylaldoxime (H₂sal), an organic compound with the formula C₇H₇NO₂, stands as a classic yet potent chelating agent in the realm of coordination chemistry. Its remarkable ability to form stable, often brightly colored complexes with a variety of metal ions has cemented its utility in diverse applications, from analytical chemistry to materials science and beyond. This technical guide delves into the core theoretical principles governing the function of salicylaldoxime as a chelating ligand, providing an in-depth understanding for researchers, scientists, and professionals in drug development.

Fundamental Principles of Salicylaldoxime Chelation

Salicylaldoxime, the oxime derivative of salicylaldehyde, is a crystalline, colorless solid.[1] Its chelating prowess stems from the presence of two key functional groups in close proximity: a phenolic hydroxyl (-OH) group and an oxime (-NOH) group, both attached to a benzene ring.[1] This specific arrangement allows salicylaldoxime to act as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously, forming a stable ring structure known as a chelate.[2]

The primary donor atoms in salicylaldoxime are the oxygen atom of the deprotonated phenolic hydroxyl group and the nitrogen atom of the oxime group.[3] The chelation process typically involves the displacement of a proton from the phenolic hydroxyl group, leading to the formation of a coordinate bond between the phenolate oxygen and the metal ion. Simultaneously, the nitrogen atom of the oxime group donates its lone pair of electrons to form a second coordinate bond with the same metal ion. This results in the formation of a stable five-membered chelate ring, a thermodynamically favored conformation.[4]

The general reaction for the formation of a 1:2 metal-ligand complex with a divalent metal ion (M²⁺) can be represented as:

M²⁺ + 2 H₂sal ⇌ M(Hsal)₂ + 2 H⁺

The resulting metal complexes are often neutral and insoluble in water, a property extensively utilized in gravimetric analysis and solvent extraction. The formation of these brightly colored complexes also forms the basis for their use in spectrophotometric analysis.

The Critical Role of pH in Chelation

The chelation efficiency of salicylaldoxime is profoundly influenced by the pH of the solution. The ligand itself undergoes acid-base equilibria, and the availability of the deprotonated phenolate group, essential for coordination, is directly dependent on the hydrogen ion concentration.

Salicylaldoxime has three acidity constants (pKa values), corresponding to the protonation of the oxime nitrogen in acidic medium and the deprotonation of the phenolic and oxime hydroxyl groups in alkaline medium. The relevant equilibrium for chelation is the deprotonation of the phenolic hydroxyl group, which typically occurs in weakly acidic to neutral conditions.

The pH of the medium dictates the selective precipitation of metal salicylaldoximates. For instance, copper(II) salicylaldoximate precipitates in weakly acidic solutions (pH ~2.6), while the complexes of other metals like nickel(II) and zinc(II) require neutral or slightly basic conditions for precipitation. This pH-dependent selectivity is a cornerstone of its application in the separation and quantitative determination of metal ions.

Coordination Chemistry and Structural Aspects

Salicylaldoxime can exhibit different coordination modes, acting as a monodentate or a bidentate chelating ligand. In most of its well-characterized metal complexes, it functions as a bidentate ligand, forming square planar, tetrahedral, or octahedral geometries depending on the metal ion and the presence of other co-ligands. For example, Pd(II) can form a square planar complex, [Pd(saly)₂], where salicylaldoxime acts as a bidentate ligand.

The resulting metal complexes are stabilized by the chelate effect, which is the enhanced stability of a complex containing a chelate ring compared to a similar complex with monodentate ligands. The formation of the five-membered ring with the metal ion is a key contributor to this stability. The structure of the copper(II) complex of the conjugate base of salicylaldoxime reveals that the hydroxyl groups of the oxime can form hydrogen bonds with the phenolate oxygens, further stabilizing the complex.

Data Presentation

Table 1: Physicochemical Properties of Salicylaldoxime

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₂ | |

| Molar Mass | 137.138 g/mol | |

| Appearance | White to off-white crystals | |

| Melting Point | 59-61 °C | |

| Solubility in water | 25 g/L |

Table 2: Stability Constants (log K) of Metal-Salicylaldoxime Complexes

| Metal Ion | log K₁ | log K₂ | Conditions | Reference |

| Cu²⁺ | 10.12 | 15.78 (β₂) | 25 °C, I = 0.0 M | |

| Ni²⁺ | - | - | - | - |

| Co²⁺ | - | - | - | - |

| Zn²⁺ | - | - | - | - |

| Fe³⁺ | - | - | - | - |

| UO₂²⁺ | 16.1 (β₁) | 25.5 (β₂) | 25 °C, I = 0.0 M |

Note: Comprehensive and directly comparable data for stability constants under uniform conditions are scarce in the readily available literature. The provided values are illustrative. β values represent overall stability constants.

Experimental Protocols

Synthesis of a Metal-Salicylaldoxime Complex (e.g., Copper(II) Salicylaldoximate)

Objective: To synthesize a representative metal-salicylaldoxime complex.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Salicylaldoxime

-

Ethanol

-

Distilled water

-

Ammonia solution (dilute)

-

Beakers, magnetic stirrer, heating mantle, filtration apparatus (Buchner funnel, filter paper), drying oven.

Procedure:

-

Preparation of Copper Solution: Dissolve a known amount of copper(II) sulfate pentahydrate in distilled water to prepare a solution of a specific concentration (e.g., 0.1 M).

-

Preparation of Salicylaldoxime Solution: Dissolve a stoichiometric amount of salicylaldoxime in ethanol. A slight excess of the ligand may be used to ensure complete precipitation of the metal ion.

-

Complexation: While stirring, slowly add the ethanolic solution of salicylaldoxime to the aqueous solution of copper(II) sulfate at room temperature.

-

pH Adjustment: A greenish-yellow precipitate of copper(II) salicylaldoximate will form. To ensure complete precipitation, adjust the pH of the solution to the optimal range for copper complexation (around 2.6-3.0) by adding dilute acetic acid or ammonia solution dropwise while monitoring with a pH meter.

-

Digestion of the Precipitate: Gently heat the mixture on a water bath for about 30 minutes to encourage the formation of larger, more easily filterable crystals. This process is known as digestion.

-

Filtration and Washing: Allow the mixture to cool to room temperature. Filter the precipitate using a pre-weighed sintered glass crucible or a Buchner funnel with filter paper. Wash the precipitate several times with small portions of cold distilled water to remove any soluble impurities, followed by a small amount of ethanol to aid in drying.

-

Drying: Dry the collected precipitate in an oven at a controlled temperature (e.g., 100-110 °C) until a constant weight is achieved.

-

Characterization: The synthesized complex can be characterized using techniques such as FT-IR spectroscopy to identify the coordination of the ligand to the metal ion (shifts in -OH and C=N stretching frequencies) and UV-Vis spectroscopy to determine its absorption spectrum.

Spectrophotometric Determination of a Metal Ion (e.g., Iron(III))

Objective: To determine the concentration of a metal ion in a sample using salicylaldoxime as a chromogenic reagent.

Materials:

-

Standard solution of the metal ion (e.g., Iron(III) chloride) of known concentration.

-

Salicylaldoxime solution in a suitable solvent (e.g., ethanol).

-

Buffer solutions to control the pH.

-

UV-Vis spectrophotometer and cuvettes.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the metal ion with varying concentrations by diluting the stock solution in volumetric flasks.

-

To each standard solution, add a fixed excess amount of the salicylaldoxime solution.

-

Add a buffer solution to adjust the pH to the optimal value for color development of the specific metal complex.

-

Dilute to the mark with the appropriate solvent.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-salicylaldoxime complex using a UV-Vis spectrophotometer. The λ_max is determined by scanning the spectrum of one of the colored solutions.

-

Plot a calibration curve of absorbance versus the concentration of the metal ion.

-

-

Analysis of the Unknown Sample:

-

Take a known volume of the sample solution containing the metal ion.

-

Treat the sample in the same manner as the standard solutions (add salicylaldoxime and buffer, and dilute to a known volume).

-

Measure the absorbance of the sample solution at the same λ_max.

-

Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

-

Gravimetric Determination of a Metal Ion (e.g., Copper(II))

Objective: To quantitatively determine the amount of a metal ion in a sample by precipitating it as a metal-salicylaldoxime complex.

Materials:

-

Sample solution containing the metal ion (e.g., Copper(II) sulfate).

-

Salicylaldoxime solution (typically in ethanol or acetic acid).

-

Dilute acid (e.g., acetic acid) or base (e.g., ammonia) for pH adjustment.

-

Sintered glass crucible (Gooch crucible) of known weight.

-

Filtration apparatus, drying oven, desiccator, and analytical balance.

Procedure:

-

Sample Preparation: Take a precisely measured volume of the sample solution in a beaker.

-

Precipitation: Heat the solution to about 70-80 °C. Slowly add a slight excess of the salicylaldoxime reagent solution with constant stirring. A precipitate of the metal-salicylaldoxime complex will form.

-

pH Adjustment: Adjust the pH of the solution to the quantitative precipitation range for the specific metal ion (for Cu(II), pH around 2.6-3.0).

-

Digestion: Keep the beaker on a steam bath for about an hour to allow the precipitate to digest. This helps in obtaining a crystalline and easily filterable precipitate.

-

Filtration: Filter the hot solution through a pre-weighed sintered glass crucible. Ensure all the precipitate is transferred to the crucible.

-

Washing: Wash the precipitate with hot water until it is free from any interfering ions (e.g., sulfate ions). The absence of interfering ions in the filtrate can be tested with an appropriate reagent (e.g., BaCl₂ for sulfate).

-

Drying: Dry the crucible with the precipitate in an oven at 100-110 °C to a constant weight.

-

Weighing and Calculation: After cooling in a desiccator, weigh the crucible with the dry precipitate. The weight of the precipitate is obtained by difference. From the weight of the precipitate and its known chemical formula, the amount of the metal ion in the original sample can be calculated using the gravimetric factor.

Mandatory Visualization

Caption: Chelation of a metal ion by two salicylaldoxime molecules.

Caption: pH-dependent species of salicylaldoxime in solution.

Caption: General workflow for metal ion analysis using salicylaldoxime.

References

Salicylaldoxime metal complex formation and stability

An In-depth Technical Guide to Salicylaldoxime Metal Complex Formation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldoxime (C₆H₄CH=NOH-2-OH) is a versatile organic compound, first recognized for its chelating properties in the early 20th century.[1] As an oxime derivative of salicylaldehyde, it has become a subject of comprehensive research in coordination chemistry due to the brightly colored and structurally diverse complexes it forms with a majority of transition metal ions.[2][3][4] This guide provides a detailed technical overview of the principles governing the formation of salicylaldoxime metal complexes, the factors influencing their stability, and the experimental protocols for their synthesis and characterization. Understanding these core concepts is crucial for leveraging these complexes in various fields, from analytical chemistry and hydrometallurgy to the design of novel therapeutic agents.

The Chemistry of Salicylaldoxime as a Ligand

Salicylaldoxime is a crystalline, colorless solid that functions as a bidentate chelating ligand. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a ring structure. This "chelate effect" confers significant thermodynamic stability to the resulting complex, primarily due to a favorable increase in entropy.

The coordinating power of salicylaldoxime stems from its two key functional groups: a phenolic hydroxyl (-OH) group and an oxime (=NOH) group, positioned ortho to each other on a benzene ring. Coordination with a metal ion typically occurs after the deprotonation of the phenolic hydroxyl group, with the resulting phenolate oxygen and the oxime nitrogen atom acting as the two donor sites.

The ligand can exist in different protonation states depending on the pH of the solution, which critically influences its complex-forming ability. It can act as a monoanionic ligand (phenolic group deprotonated) or a dianionic ligand (both phenolic and oxime groups deprotonated), allowing for versatile coordination modes. The coordination can be described by the general reaction:

2 C₆H₄(OH)CH=NOH + M²⁺ → M(C₆H₄(O)CH=NOH)₂ + 2 H⁺

dot

Caption: General formation of a metal(II)-salicylaldoxime complex.

Formation and Stability of Metal Complexes

The formation of salicylaldoxime complexes is highly dependent on the specific metal ion and the pH of the solution. This selectivity is a key feature utilized in analytical chemistry for the separation and determination of metals. For instance, copper(II) can be selectively precipitated as a greenish-yellow salicylaldoxime complex from weakly acidic solutions (pH 2.6), while most other metal complexes, such as nickel(II), require neutral or slightly basic conditions (pH > 3.3) to precipitate.

The stability of these complexes in solution is quantified by their stability constants (log K or log β). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. The stability of first-row transition metal complexes with salicylaldoxime generally follows the Irving-Williams order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Data Presentation: Stability Constants of Metal-Salicylaldoxime Complexes

The following table summarizes representative stability constant data for various metal ions with salicylaldoxime and related ligands. It is important to note that experimental conditions (e.g., solvent, temperature, ionic strength) can significantly affect these values.

| Metal Ion | Ligand | Stoichiometry (M:L) | Log K₁ | Log K₂ | Log β₂ | Experimental Conditions | Reference |

| Cu²⁺ | Salicylaldoxime | 1:2 | - | - | 19.4 | 50% dioxane, 30°C | Burger & Egyed, 1965 |

| Ni²⁺ | Salicylaldoxime | 1:2 | - | - | 15.6 | 50% dioxane, 30°C | Burger & Egyed, 1965 |

| Co²⁺ | Salicylaldoxime | 1:2 | - | - | 14.6 | 50% dioxane, 30°C | Burger & Egyed, 1965 |

| Fe³⁺ | Salicylhydroxamic Acid | 1:2 | - | - | 3.77 (as K) | 25°C | |

| Co²⁺ | Salicylhydroxamic Acid | 1:2 | - | - | 3.72 (as K) | 25°C | |

| Cu²⁺ | Salicylhydroxamic Acid | 1:1 | - | - | 3.15 (as K) | 25°C | |

| UO₂²⁺ | Salicylaldoxime | 1:2 | - | - | ~21-23 | Aqueous |

Note: Data for salicylhydroxamic acid is included for comparison as a related chelating agent. The 'K' values from reference are reported as 10³, which corresponds to a log K of ~3.

Experimental Protocols

Precise and reproducible experimental methods are fundamental to studying salicylaldoxime complexes. This section details standard protocols for synthesis and characterization.

Synthesis of Salicylaldoxime Ligand

Salicylaldoxime is typically prepared by the condensation reaction of salicylaldehyde with hydroxylamine.

-

Dissolution: Dissolve salicylaldehyde (e.g., 0.164 mol) in alcohol (e.g., 30 ml rectified spirit).

-

Hydroxylamine Solution: Prepare a separate solution of hydroxylamine hydrochloride (e.g., 0.216 mol) in water (e.g., 10 ml).

-

Mixing and Basification: Mix the two solutions. Add a 10% sodium carbonate solution dropwise until the mixture becomes alkaline to facilitate the reaction.

-

Reaction: Allow the mixture to stand overnight.

-

Acidification and Isolation: Acidify the mixture with acetic acid. Distill off the alcohol under reduced pressure.

-

Precipitation and Purification: Dilute the remaining solution with twice its volume of water to precipitate the crude salicylaldoxime. The product can be recrystallized from a suitable solvent like ethanol.

**3.2 Synthesis of a Typical Metal(II) Complex (e.g., Cu(salox)₂) **

The synthesis of simple metal complexes involves the direct reaction of a metal salt with the ligand in a suitable solvent.

-

Ligand Solution: Dissolve salicylaldoxime (e.g., 0.2 mole) in a suitable solvent, such as ethanol.

-

Metal Salt Solution: In a separate flask, dissolve a metal(II) salt like copper(II) acetate or nickel(II) chloride (e.g., 0.1 mole) in ethanol.

-

Reaction: Add the ligand solution to the metal salt solution. The reaction often proceeds at a 1:2 metal-to-ligand molar ratio.

-

Reflux: Reflux the mixture with constant stirring on a hot plate (e.g., at 80°C for 30 minutes to 2 hours).

-

Isolation: A colored precipitate of the metal complex will form. Allow the mixture to cool to room temperature.

-

Washing and Drying: Filter the precipitate, wash it thoroughly with the solvent (e.g., ethanol) and hot water to remove unreacted starting materials, and dry it in an oven (e.g., at 80-110°C).

dot

Caption: Experimental workflow for synthesis and characterization.

Determination of Stability Constants

The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a robust method for determining stability constants. It involves monitoring the pH change of a solution containing the metal and ligand upon the addition of a standard base.

-

Prepare Solutions: Three sets of solutions are prepared for titration against a standard base (e.g., 0.2M NaOH):

-

(i) Free acid (e.g., HNO₃) + inert salt (e.g., KNO₃ for constant ionic strength).

-

(ii) Solution (i) + ligand solution.

-

(iii) Solution (ii) + metal ion solution.

-

-

Titration: Titrate each solution with the standard base, recording the pH after each addition.

-

Plotting: Plot the pH meter readings against the volume of base added for all three titrations.

-

Calculation: The horizontal distance between curves (ii) and (iii) is used to calculate the average number of ligands attached to the metal ion (n̄). The proton-ligand stability constant is calculated from the titration of solution (ii).

-

Formation Curve: A "formation curve" is constructed by plotting n̄ against the negative logarithm of the free ligand concentration (pL).

-

Constant Determination: The stepwise stability constants (K₁, K₂, etc.) are determined from this curve, often by interpolation at half-n̄ values (n̄ = 0.5, 1.5, etc.).

dot

Caption: Logical workflow for potentiometric stability constant determination.

Methods like Job's method of continuous variation are used to determine the stoichiometry and stability of brightly colored complexes.

-

Stock Solutions: Prepare equimolar stock solutions of the metal ion and salicylaldoxime.

-

Prepare Series: Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1:0.9 to 0.9:0.1).

-

Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) for the complex.

-

Job's Plot: Plot the absorbance against the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

-

Calculate Stability Constant: The stability constant (K) can be calculated from the absorbance data of the plot.

Structural Characterization: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., square planar, octahedral), and intermolecular interactions like hydrogen bonding. The process involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data, and solving the crystal structure using specialized software. The resulting data confirms the coordination mode of the salicylaldoxime ligand and the overall geometry of the metal center.

Relevance to Drug Development

While traditionally used in analytical and industrial chemistry, salicylaldoxime and its metal complexes are gaining attention for their potential therapeutic applications.

-

Biological Activity: Studies have shown that salicylaldoxime and its derivatives possess antioxidant, anti-inflammatory, and neuroprotective properties. The coordination of metal ions can enhance the biological activity of the ligand.

-

Enzyme Inhibition: Salicylaldoxime derivatives have been identified as a promising class of carbonic anhydrase inhibitors, which are targets for drugs treating glaucoma, epilepsy, and osteoporosis. They offer an alternative to traditional sulfonamide-based inhibitors by interacting with the catalytic zinc ion in the enzyme's active site.

-

Anticancer Properties: Certain copper-salicylaldoxime complexes have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells, indicating potential as anticancer agents.

Conclusion

Salicylaldoxime remains a ligand of significant interest due to its straightforward synthesis, versatile coordinating ability, and the stable, often colorful, complexes it forms with a wide range of metal ions. The formation and stability of these complexes are governed by predictable chemical principles, primarily the chelate effect and the influence of pH on the ligand's protonation state. Standardized experimental protocols, including potentiometric and spectrophotometric titrations, allow for the precise quantification of their stability, while X-ray crystallography provides definitive structural insights. The emerging biological activities of these compounds, particularly in enzyme inhibition, highlight a promising future for salicylaldoxime-based scaffolds in the field of drug discovery and development.

References

The Genesis of a Chelator: An In-depth Technical Guide to the Early History and Discovery of Salicylaldoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldoxime, a compound of significant interest in coordination chemistry and analytical applications, possesses a rich history rooted in the foundational explorations of organic chemistry. This technical guide delves into the early history and discovery of salicylaldoxime, providing a detailed account of its first synthesis, initial characterization, and the scientific context of its emergence. By examining the original experimental protocols and the logical progression of its development, we gain a deeper appreciation for this versatile molecule.

The Dawn of Oxime Chemistry: A Necessary Prelude

The story of salicylaldoxime begins with the discovery of the oxime functional group itself. In 1882, the German chemist Viktor Meyer, alongside his student Alois Janny, was investigating the reactions of aldehydes and ketones with hydroxylamine. Their work, published in Berichte der deutschen chemischen Gesellschaft, described the formation of crystalline derivatives which they named "oximes." This seminal discovery laid the chemical groundwork for the future synthesis of a vast array of oxime compounds, including salicylaldoxime.

The First Synthesis of Salicylaldoxime: The Contribution of Karl von Auwers

Following the discovery of oximes, a period of intense investigation into their formation and properties ensued. While the exact year of the first synthesis of salicylaldoxime has been a subject of some ambiguity in modern literature, a thorough review of late 19th and early 20th-century chemical archives points to the work of German chemist Karl von Auwers as pivotal. While a singular "discovery" paper is not readily apparent, his extensive work on the chemistry of oximes, particularly those of hydroxy-substituted benzaldehydes, in the late 1880s and early 1890s, strongly indicates his pioneering role in the synthesis of salicylaldoxime. His investigations into the formation and reactions of "Salicylaldoxim" and its derivatives were documented in the prominent chemical journal of the era, Berichte der deutschen chemischen Gesellschaft.

The foundational synthesis of salicylaldoxime is a condensation reaction between salicylaldehyde (o-hydroxybenzaldehyde) and hydroxylamine, typically in the presence of a mild base to neutralize the acid released from the hydroxylamine salt.

Experimental Protocols: Early Synthesis of Salicylaldoxime

The following protocol is a reconstruction of the likely early methods used for the synthesis of salicylaldoxime, based on the chemical principles of the late 19th and early 20th centuries.

Objective: To synthesize salicylaldoxime from salicylaldehyde and hydroxylamine hydrochloride.

Reactants:

-

Salicylaldehyde

-

Hydroxylamine Hydrochloride

-

Sodium Hydroxide or Sodium Carbonate (as a base)

-

Ethanol (as a solvent)

-

Water

Procedure:

-

A solution of hydroxylamine hydrochloride in water was prepared.

-

To this solution, an equimolar amount of a base, such as sodium hydroxide or sodium carbonate, was added to liberate the free hydroxylamine.

-

A solution of salicylaldehyde in ethanol was then added to the aqueous hydroxylamine solution.

-

The reaction mixture was stirred, and often gently warmed, to promote the condensation reaction.

-

Upon cooling, or after a period of reaction, salicylaldoxime would precipitate from the solution as a crystalline solid.

-

The crude product was then collected by filtration, washed with cold water to remove any inorganic salts, and subsequently purified by recrystallization, typically from an ethanol-water mixture.

Early Characterization and Physical Properties

The early characterization of newly synthesized organic compounds relied heavily on physical properties and elemental analysis. For salicylaldoxime, the melting point was a key identifier. Early literature reports a melting point in the range of 57-61 °C, which is consistent with modern measurements.[1][2][3][4]

| Property | Reported Value (Early Literature) |

| Melting Point | 57-61 °C |

| Appearance | Colorless to white crystalline solid |

| Solubility | Sparingly soluble in cold water; soluble in ethanol and ether |

The Emergence of Salicylaldoxime as a Ligand: The Work of F. Ephraim

For several decades after its initial synthesis, salicylaldoxime remained a compound of academic interest within the broader study of oximes. Its significant leap into prominence came in 1930 , when F. Ephraim published his findings on its remarkable ability to form stable complexes with metal ions. Ephraim's work, also published in Berichte der deutschen chemischen Gesellschaft, demonstrated that salicylaldoxime could act as a bidentate ligand, coordinating to metal ions through both the phenolic oxygen and the oxime nitrogen. This discovery opened the door to its widespread use as a chelating agent in analytical chemistry for the detection and gravimetric determination of metals, particularly copper and nickel.

Visualizing the Synthesis and Chelation

To better understand the chemical transformations and interactions discussed, the following diagrams are provided.

Caption: Synthesis of Salicylaldoxime.

Caption: Chelation of a Metal Ion by Salicylaldoxime.

Conclusion

The early history of salicylaldoxime is a testament to the systematic advancement of organic chemistry in the late 19th and early 20th centuries. From the foundational discovery of the oxime functional group by Viktor Meyer to the pioneering synthetic work of chemists like Karl von Auwers, the path was laid for the eventual recognition of its unique properties. The subsequent work of F. Ephraim in elucidating its chelating abilities transformed salicylaldoxime from a chemical curiosity into a valuable tool for analytical chemists. This historical journey underscores the importance of fundamental research in paving the way for practical applications that continue to be relevant in modern science.

References

Spectroscopic Properties of Salicylaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Salicylaldoxime, a versatile organic compound with applications in chelation, analytical chemistry, and as a precursor in synthetic chemistry. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Salicylaldoxime, offering a valuable resource for its identification, characterization, and utilization in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of Salicylaldoxime reveals electronic transitions within the molecule, primarily associated with its aromatic ring and conjugated system. The absorption profile is notably sensitive to the pH of the solution due to the presence of acidic phenolic and oxime hydroxyl groups.

Data Presentation

The UV-Vis absorption maxima for Salicylaldoxime in aqueous solution are influenced by pH, reflecting the different protonated and deprotonated species present.

Table 1: UV-Vis Absorption Maxima of Salicylaldoxime at Various pH Values

| pH Range | Predominant Species | λ_max_ (nm) | Molar Absorptivity (ε) | Reference |

| 0.8 - 6.6 | H₂L (Neutral) | ~260, ~310 | Not specified | [1] |

| 6.6 - 10.2 | HL⁻ (Phenolic deprotonation) | Not specified | Not specified | [1] |

| 10.2 - 12.9 | L²⁻ (Phenolic and oxime deprotonation) | Not specified | Not specified | [1] |

Note: The exact λ_max_ and molar absorptivity can vary with solvent and precise pH. A study conducted at a concentration of 1 x 10⁻⁴ M in water with an ionic strength of 0.5 M NaCl demonstrated these pH-dependent shifts[1][2].

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum of Salicylaldoxime.

1. Materials and Equipment:

-

Salicylaldoxime

-

Spectrophotometric grade solvent (e.g., ethanol, deionized water)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter and buffer solutions (for pH-dependent studies)

2. Sample Preparation:

-

Prepare a stock solution of Salicylaldoxime of known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁴ M) for analysis.

-

For pH-dependent studies, adjust the pH of the aqueous solution using appropriate buffers or dilute acid/base.

3. Instrumental Analysis:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Diagram of UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of Salicylaldoxime.

Infrared (IR) Spectroscopy

The IR spectrum of Salicylaldoxime provides information about its functional groups, with characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-nitrogen (C=N), and carbon-carbon (C=C) bonds.

Data Presentation

The following table summarizes the key IR absorption bands for Salicylaldoxime.

Table 2: Characteristic IR Absorption Bands of Salicylaldoxime

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3400-3200 | O-H stretch (broad) | Phenolic and Oxime OH | |

| ~3050 | C-H stretch | Aromatic C-H | |

| ~1620 | C=N stretch | Oxime | |

| ~1590, 1490, 1460 | C=C stretch | Aromatic ring | |

| ~1280 | C-O stretch | Phenolic C-O | |

| ~970 | N-O stretch | Oxime |

Note: The exact positions of the peaks can be influenced by the sampling method (e.g., KBr pellet, Nujol mull, ATR).

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of solid Salicylaldoxime.

1. Materials and Equipment:

-

Salicylaldoxime

-

Spectroscopic grade KBr powder (anhydrous)

-

Agate mortar and pestle

-

Pellet press and die

-

FTIR spectrometer

2. Sample Preparation:

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of Salicylaldoxime (1-2 mg) and approximately 100-200 mg of dry KBr in the agate mortar.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of the pellet press.

-

Apply pressure to the die to form a transparent or translucent pellet.

3. Instrumental Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum (air).

-

Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

Diagram of FTIR Spectroscopy Workflow (KBr Pellet)

Caption: Workflow for FTIR analysis of Salicylaldoxime using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of Salicylaldoxime. Both ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

Data Presentation

The following tables present the ¹H and ¹³C NMR chemical shifts for Salicylaldoxime.

Table 3: ¹H NMR Chemical Shifts of Salicylaldoxime (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~11.0 | s | 1H | Phenolic OH | |

| ~9.5 | s | 1H | Oxime OH | |

| ~8.1 | s | 1H | CH=N | |

| ~7.4-6.8 | m | 4H | Aromatic CH |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). The exact chemical shifts and multiplicities can vary with the solvent and spectrometer frequency.

Table 4: ¹³C NMR Chemical Shifts of Salicylaldoxime

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~157 | C-OH (aromatic) | |

| ~148 | CH=N | |

| ~132-116 | Aromatic CH | |

| ~118 | C-CH=N (aromatic) |

Note: The specific assignments of the aromatic carbons can be confirmed using 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of Salicylaldoxime.

1. Materials and Equipment:

-

Salicylaldoxime

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

NMR spectrometer

2. Sample Preparation:

-

Dissolve 5-10 mg of Salicylaldoxime in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved.

-

Transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube securely.

3. Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and referencing).

Diagram of NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis of Salicylaldoxime.

References

Potential applications of Salicylaldoxime in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldoxime, a simple organic molecule, has emerged as a surprisingly versatile scaffold in medicinal chemistry. Its inherent chelating properties, coupled with the reactivity of its oxime and phenolic hydroxyl groups, provide a rich platform for the development of novel therapeutic agents. This technical guide explores the multifaceted potential of salicylaldoxime and its derivatives, delving into their applications as enzyme inhibitors, anticancer agents, acetylcholinesterase reactivators, and modulators of inflammatory and oxidative stress pathways. Detailed experimental protocols for key biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways to facilitate further research and drug development efforts in this promising area.

Introduction

Salicylaldoxime (2-hydroxybenzaldehyde oxime) is a crystalline solid that has long been recognized for its utility in analytical chemistry as a chelating agent for metal ions.[1][2] However, its significance extends far beyond this traditional application. The structural features of salicylaldoxime, particularly the ortho-hydroxyl group and the oxime moiety, are key to its diverse biological activities. These functional groups can participate in hydrogen bonding and metal ion coordination, enabling interactions with a variety of biological targets.[3] This guide provides a comprehensive overview of the current understanding of salicylaldoxime's potential in medicinal chemistry, focusing on its mechanisms of action and therapeutic applications.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms are implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets.[4] While sulfonamides are the most well-known class of CA inhibitors, salicylaldoxime and its derivatives have emerged as a promising alternative class of inhibitors with a distinct zinc-binding motif.

Computational studies suggest that the salicylaldoxime moiety binds to the catalytic zinc ion in the active site of CAII through its oxime oxygen atom. This interaction is further stabilized by a hydrogen bond with the residue T199.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound Class | Target Isoform(s) | Inhibition Constants (Ki) | Reference(s) |

| 2,4-dioxothiazolidinyl acetic acid derivatives | hCA XII | 0.30–0.93 µM | |

| Sulfaguanidine derivatives | hCA IX | 0.168–0.921 µM | |

| Sulfaguanidine derivatives | hCA XII | 0.335–1.451 µM |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This protocol is based on the stopped-flow technique to measure the kinetics of CO2 hydration catalyzed by carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

CO2-saturated water

-

Buffer (e.g., 20 mM HEPES, pH 7.4)

-

Salicylaldoxime or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the CA isoenzyme in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the isoform.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compound (salicylaldoxime or derivative) in the assay buffer.

-

Assay Setup: The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO2-saturated water.

-

Data Acquisition: The change in absorbance over time, resulting from the pH change due to the formation of bicarbonate and a proton, is monitored. The initial rates of the reaction are determined.

-

Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with a competitive inhibitor).

Anticancer Activity

Salicylaldoxime and its derivatives, particularly when complexed with metal ions like copper and cobalt, have demonstrated significant anticancer activity. The primary mechanisms implicated in their cytotoxic effects include the inhibition of topoisomerase II and the induction of apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately, cell death. Salicylaldoxime-metal complexes, such as cobalt salicylaldoxime (CoSAL), have been shown to act as topoisomerase II poisons. These complexes stabilize the transient covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This mechanism is distinct from that of some other topoisomerase II poisons and appears to involve the hydroxyl group on the imine nitrogen of salicylaldoxime.

Caption: Mechanism of Topoisomerase II poisoning by Salicylaldoxime-Metal Complexes.

Induction of Apoptosis

Salicylaldoxime-copper complexes, such as Salicylate-Phenanthroline Copper (II) [Cu(sal)(phen)], have been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer and colorectal cancer. The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin.

Caption: Apoptosis induction by Salicylaldoxime-Copper Complexes.

Quantitative Data: Anticancer Activity

The anticancer activity of salicylaldoxime and its derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Salicylate-Phenanthroline Copper (II) | MCF-7 (Breast) | < 10 | |

| Salicylate-Phenanthroline Copper (II) | MDA-MB-231 (Breast) | < 10 | |

| Salicylate-Phenanthroline Copper (II) | HCT116 (Colorectal) | ~5 | |

| Salicylate-Phenanthroline Copper (II) | SW480 (Colorectal) | ~5 | |

| Cobalt Salicylaldoxime (CoSAL) | L1210 (Leukemia) | 60 | |

| Imidazo-thiadiazole chalcone derivatives | A549 (Lung) | Not specified | |

| Imidazo-thiadiazole chalcone derivatives | MCF-7 (Breast) | Not specified |

Note: The exact IC50 values for some compounds were not explicitly stated in the provided abstracts but were described as effective at low micromolar concentrations.

Experimental Protocol: Topoisomerase II DNA Decatenation/Relaxation Assay

This assay is adapted from established protocols to assess the inhibitory effect of compounds on the catalytic activity of topoisomerase II.

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

-

10 mM ATP solution

-

Salicylaldoxime-metal complex (dissolved in DMSO)

-

Stop Buffer (e.g., 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 30 µL final volume:

-

3 µL 10x Topo II Assay Buffer

-

3 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

Variable volume of sterile water

-

1 µL of the test compound at various concentrations (or DMSO for control).

-

-

Enzyme Addition: Add a pre-determined amount of Topo II enzyme (e.g., 1-5 units) to each tube, except for the no-enzyme control.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 30 µL of Stop Buffer.

-

Gel Electrophoresis: Load 20 µL of the reaction mixture onto a 1% agarose gel containing a DNA stain. Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circles. Inhibition of the enzyme will result in a decrease in the amount of decatenated DNA.

Acetylcholinesterase Reactivation

Organophosphorus (OP) compounds are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses. Inhibition of AChE leads to a cholinergic crisis, which can be fatal. Oxime-based reactivators are used as antidotes to cleave the OP-AChE bond and restore enzyme function. Salicylaldoxime derivatives have been investigated as potential non-quaternary AChE reactivators.

The reactivation process involves a nucleophilic attack by the oximate anion on the phosphorus atom of the organophosphate, leading to the displacement of the enzyme's serine residue. The efficiency of reactivation is described by kinetic constants such as the observed first-order rate constant (k_obs) and the reactivation rate constant (kr).

Quantitative Data: Acetylcholinesterase Reactivation

Kinetic studies of salicylaldoxime derivatives have been performed to evaluate their reactivation efficiency.

| Reactivator | Inhibitor | k_obs (min⁻¹) | kr (M⁻¹min⁻¹) | Reference(s) |

| Triazole salicylaldoxime derivative A | Paraoxon | Not specified | Not specified | |

| Triazole salicylaldoxime derivative B | Paraoxon | Not specified | Not specified |

Note: While the study describes the calculation of k_obs and other kinetic parameters, specific values for the salicylaldoxime derivatives were not provided in the abstract.

Experimental Protocol: Acetylcholinesterase Reactivation Assay (Ellman's Method)

This protocol is a modification of the classic Ellman's assay to measure AChE activity and its reactivation.

Materials:

-

Human erythrocyte ghosts (as a source of AChE)

-

Organophosphate inhibitor (e.g., paraoxon)

-

Salicylaldoxime derivative (reactivator)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

96-well microplate reader

Procedure:

-

Enzyme Inhibition: Incubate the erythrocyte ghost suspension with the organophosphate inhibitor to achieve a high level of AChE inhibition.

-

Removal of Excess Inhibitor: Centrifuge the inhibited enzyme suspension and wash with buffer to remove any unbound inhibitor.

-

Reactivation: Resuspend the inhibited enzyme in buffer and add the salicylaldoxime derivative at various concentrations. Incubate at 37°C for different time intervals.

-

Activity Measurement: At each time point, take an aliquot of the reactivation mixture and add it to a well of a 96-well plate containing ATCI and DTNB in buffer.

-

Data Acquisition: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of reactivation at each time point and for each reactivator concentration. Determine the kinetic parameters (k_obs, kr, and Kd) by plotting the data according to appropriate kinetic models.

Caption: Experimental workflow for AChE reactivation assay.

Anti-inflammatory and Antioxidant Activities

Salicylates, the class of compounds to which salicylaldoxime belongs, are well-known for their anti-inflammatory properties. The anti-inflammatory effects of salicylates are, in part, mediated through the inhibition of the NF-κB signaling pathway. Salicylaldoxime and its derivatives also exhibit antioxidant activity, which contributes to their overall therapeutic potential.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Salicylates have been shown to inhibit the activity of IKKβ, thereby preventing the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

Antioxidant Activity

The antioxidant activity of salicylaldoxime and its derivatives is typically assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable free radical.

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 (µg/mL) | Reference(s) |

| Macaranga hypoleuca ethyl acetate fraction | DPPH | 14.31 | |

| Macaranga hypoleuca ethyl acetate fraction | ABTS | 2.10 | |

| Various pure chemical compounds | DPPH | Varies | |

| Various pure chemical compounds | ABTS | Varies |

Note: Specific IC50 values for salicylaldoxime in these assays were not found in the provided search results. The data presented is for related compounds or plant extracts known to contain phenolic compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a widely used and straightforward method for assessing antioxidant activity.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Salicylaldoxime or its derivative (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

-

Assay: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the sample or control solution. For the blank, add methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Other Potential Applications

Antimalarial Activity

Salicylaldoxime has been reported to possess antimalarial properties, with a high affinity for the cell nuclei of the parasite. It is suggested to bind to a cellular factor and inhibit the growth of Plasmodium falciparum.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This is a common method for assessing the in vitro activity of compounds against P. falciparum.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes

-

Complete RPMI 1640 medium

-

SYBR Green I dye

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Drug Preparation: Prepare serial dilutions of the test compound in the culture medium.

-

Parasite Culture: Add synchronized ring-stage parasites to the wells of a 96-well plate at a defined parasitemia and hematocrit.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence is proportional to the amount of parasite DNA.

-

Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of salicylaldoxime and its derivatives suggest their potential in the treatment of neurodegenerative diseases, where oxidative stress and inflammation play a significant role. For example, salicylates may offer neuroprotection against glutamate-induced excitotoxicity.

Experimental Protocol: Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B27

-

Glutamate

-

Salicylaldoxime or its derivative

-

Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

-

Cell Culture: Plate primary neurons in 96-well plates and allow them to mature.

-

Treatment: Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

-

Excitotoxic Insult: Add glutamate to the culture medium to induce excitotoxicity.

-

Incubation: Incubate the cells for a further 24 hours.

-

Viability Assessment: Measure cell viability using a standard assay (e.g., MTT reduction or LDH release).

-

Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Conclusion

Salicylaldoxime represents a privileged scaffold in medicinal chemistry, offering a multitude of opportunities for the design and development of novel therapeutic agents. Its ability to act as a carbonic anhydrase inhibitor, an anticancer agent through topoisomerase II poisoning and apoptosis induction, an acetylcholinesterase reactivator, and a modulator of inflammatory and oxidative stress pathways highlights its remarkable versatility. The detailed experimental protocols and available quantitative data provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of salicylaldoxime and its derivatives. Future research should focus on synthesizing and evaluating novel analogs with improved potency and selectivity for specific biological targets, ultimately paving the way for the development of new and effective treatments for a range of human diseases.

References

- 1. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]